Product packaging for Acid Black 52(Cat. No.:CAS No. 5610-64-0)

Acid Black 52

Cat. No.: B034585
CAS No.: 5610-64-0
M. Wt: 1482.1 g/mol
InChI Key: OCDKNPOQLLEKKZ-UHFFFAOYSA-E
Attention: For research use only. Not for human or veterinary use.
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Description

Acid Black 52 is a synthetic, anionic diazo dye recognized for its high tinctorial strength and affinity for protein-based and polyamide materials. In research settings, it is primarily employed as a critical staining agent in the textile industry for investigating dyeing kinetics, colorfastness, and wash durability on substrates like nylon, wool, and silk. Its mechanism of action involves electrostatic interactions and hydrogen bonding between the dye's sulfonic acid groups and the positively charged amino groups (e.g., lysine, arginine) on the fibrous polymers under acidic conditions. Beyond textiles, this compound serves as a model compound in environmental science for studying advanced oxidation processes (AOPs) for wastewater remediation, examining the degradation pathways of complex aromatic molecules. It is also utilized in the development of novel analytical methods and as a histological stain in specific laboratory protocols. This product is provided as a high-purity standard to ensure reproducible and reliable results in controlled experimental applications. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H30Cr2N9Na3O21S3 B034585 Acid Black 52 CAS No. 5610-64-0

Properties

CAS No.

5610-64-0

Molecular Formula

C60H30Cr2N9Na3O21S3

Molecular Weight

1482.1 g/mol

IUPAC Name

trisodium;bis(chromium(3+));tris(7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate)

InChI

InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,24-25H,(H,28,29,30);;;;;/q;;;2*+3;3*+1/p-9

InChI Key

OCDKNPOQLLEKKZ-UHFFFAOYSA-E

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr]

Color/Form

Black powder

density

1.58 at 20 °C (OECD Guideline 109 (Density of Liquids and Solids))[ECHA;  Search for Chemicals. Chromium, 3-hydroxy-4-

melting_point

Decomposes at 299 °C (OECD Guideline 102 (Melting point / Melting Range)[ECHA;  Search for Chemicals. Chromium, 3-hydroxy-4-

physical_description

Black powder;  [MSDSonline]

solubility

Solubility in water: <0.01 g/L at 20 °C and pH 4.39 /Non-sodium complex/[ECHA;  Search for Chemicals. Chromium, 3-hydroxy-4-
Soluble in water (30 mg/mL)
Soluble in ethanol (20 mg/mL) and methyl Cellosolve (20 mg/mL);  slightly soluble in acetone and insoluble in all other organic solvents.

Synonyms

ACID BLACK 52; CI 15711; PALATINE FAST BLACK WAN; 3-Hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonicacid,monosodiumsalt,chromiumcomplex; abcolblackwa; C.I.AcidBlack52; chromate(3-),bis(3-hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-7-ni

Origin of Product

United States

Environmental Behavior and Ecological Impact of Acid Black 52

Environmental Fate and Transport Mechanisms of Acid Black 52

The environmental fate of this compound is influenced by its physical-chemical properties and interactions with various environmental matrices. As an azo dye, it is known for its stability and resistance to conventional treatment methods aip.orgmst.dk.

Sorption to Environmental Matrices (e.g., Soil and Sediments)

Studies on the biosorption of this compound by various microbial and biological materials demonstrate its affinity for these matrices. For instance, the biosorption of this compound onto the pre-treated biomass of Aspergillus fumigatus A23 was found to be well-described by the Langmuir isotherm model, suggesting a monolayer biosorption mechanism researchgate.net. Similarly, Aspergillus tamarii has shown the ability to biosorb this compound nih.gov. Agricultural by-products, such as nutraceutical industrial coriander seed spent, have also demonstrated efficient removal of this compound from water, with optimal adsorption capacities varying with pH researchgate.net.

Persistence and Partitioning in Aquatic Environments

This compound exhibits low water solubility, with reported ranges for similar substances being between 0.002 and 0.5 mg/L, and it is qualitatively described as insoluble canada.ca. This low solubility suggests that while it may initially remain in the water column for some time, it will eventually partition to suspended solids and sediments canada.ca.

Azo dyes, including this compound, are generally characterized by their stability and persistence in the environment mst.dknih.gov. Modelled data for azo metal complexes, which include this compound, indicate slow biodegradation under aerobic conditions in water, soil, and sediment canada.ca. However, under anaerobic conditions, such as in anoxic layers of sediments, these substances have the potential to degrade into aromatic amines through the cleavage of the azo bond canada.cacanada.ca.

Despite its general persistence, some biological treatment systems have shown effectiveness in degrading this compound. A facultative-aerobic biological treatment system achieved a 94.1% biodegradability rate for this compound nih.gov. Furthermore, enzymes derived from the fungal strain Funalia trogali have been demonstrated to efficiently decolorize this compound nih.gov. The fungus Aspergillus tamarii has also exhibited potential for decolorization and biodegradation of the dye nih.gov.

Ecotoxicological Implications of this compound

The release of this compound into the environment can lead to various ecotoxicological effects on aquatic organisms, microbial processes, and plant life.

Impact on Aquatic Biota (e.g., Fish)

This compound has demonstrated toxicity to aquatic organisms. For Pimephales promelas (fathead minnow), the TL50 (median tolerance limit) was reported as 7.0 mg/L for 24 hours and 6.2 mg/L for both 48 and 96 hours nih.gov. This 96-hour LC50 (lethal concentration 50%) value of 6 mg/L for fathead minnows has also been used as a critical toxicity value for structurally similar substances, indicating its potential hazard to aquatic life canada.ca. Anionic acid dyes, as a class, are known to have adverse effects on fish and invertebrates nih.gov.

Table 1: Acute Toxicity of this compound to Fish

OrganismEndpointConcentration (mg/L)DurationSource
Pimephales promelasTL507.024 hours nih.gov
Pimephales promelasTL506.248 hours nih.gov
Pimephales promelasTL506.296 hours nih.gov
Fathead Minnow (read-across)LC50696 hours canada.ca

Inhibitory Effects on Microbial Oxidation Processes in Activated Sludge and Stream Water

This compound has been identified as an inhibitor of microbial oxidation processes in both activated sludge and stream water environments nih.govmst.dk. The extent of inhibition by azo dyes can be influenced by factors such as pH; for instance, basic dyes exhibited stronger inhibition than acid dyes when the pH was above the isoelectric point of the microorganism mst.dk. Interestingly, the introduction of certain functional groups, such as methyl, nitro, sulpho, or acid groups, or the replacement of the benzene (B151609) ring with a naphthalene (B1677914) ring in the azo dye structure, was observed to weaken the inhibitory effect mst.dk. Conversely, the presence of chlorine or bromine atoms tended to strengthen the observed inhibition mst.dk.

However, some studies indicate that microbial treatment can reduce the toxicity of this compound. A bacterial consortium demonstrated reduced microbial toxicity (15-37%) towards Staphylococcus aureus and Pseudomonas aeruginosa after treating this compound ijcmas.com.

Phytotoxicity Assessments of this compound and its Degraded Intermediates

Phytotoxicity assessments have revealed that this compound can negatively impact plant growth and germination, while its degraded intermediates tend to be less toxic. A study evaluating the phytotoxicity of this compound and its degradation intermediates on Vigna radiata and Phaseolus vulgaris seeds found significant inhibitory effects from the parent compound rsc.orgrsc.org. Seeds treated with a 100 ppm concentration of this compound showed markedly low germination percentages: 30% for Vigna radiata and 40% for Phaseolus vulgaris rsc.orgrsc.org.

In contrast, when seeds were treated with the same concentration (100 ppm) of the degraded metabolites of this compound, a 100% germination rate was observed for both Vigna radiata and Phaseolus vulgaris rsc.orgrsc.org. This indicates that the degradation process significantly detoxifies this compound, making its metabolites less harmful to plant germination rsc.orgrsc.org. Further research on microbial degradation of this compound by a bacterial consortium showed reduced phytotoxicity for Cicer arietinum and even induced growth in Sorghum bicolor after treatment ijcmas.com. Similarly, degraded metabolites resulting from bioremediation by Aspergillus tamarii were also found to be non-toxic in phytotoxicity evaluations using Vigna radiata seeds researchgate.net.

Table 2: Phytotoxicity of this compound and its Degraded Metabolites on Seed Germination

Seed TypeTreatment (100 ppm)Germination Percentage (%)Source
Vigna radiataThis compound30 rsc.orgrsc.org
Vigna radiataDegraded Metabolites100 rsc.orgrsc.org
Phaseolus vulgarisThis compound40 rsc.orgrsc.org
Phaseolus vulgarisDegraded Metabolites100 rsc.orgrsc.org

Toxicity of this compound Degradation By-products

The degradation of this compound and similar azo dyes can lead to the formation of intermediate compounds that may exhibit varying levels of toxicity, sometimes even exceeding that of the parent compound nih.govuni.luuni.luontosight.ai. The nature and toxicity of these by-products are critical considerations for environmental risk assessment.

Identification of Potentially Harmful Intermediate Compounds (e.g., Naphthalene, Aromatic Amines)

The degradation of azo dyes, including this compound, typically involves the cleavage of azo bonds (–N=N–), often mediated by azoreductase enzymes, leading to the formation of aromatic amines uni.lunih.gov. These aromatic amines are a class of compounds known for their potential harmful effects.

While specific comprehensive lists of this compound degradation products are not extensively detailed in all literature, studies on other Acid Black dyes, such as Acid Black 210, provide insights into the types of hazardous compounds that can emerge. Analytical techniques like high-performance liquid chromatography (HPLC-DAD), liquid chromatography-mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) have identified various harmful compounds in the degradation of Acid Black 210, including:

Benzene nih.govuni.lu

Cresol nih.govuni.lu

Naphthalene nih.govuni.lu

Phenol (B47542) nih.govuni.lu

Aromatic amines such as 2-naphthylamine, 2,6-dimethylaniline, and 4-nitroaniline (B120555) nih.govuni.lu.

This compound itself is a complex chromium dye with a structure that includes a naphthalene derivative (3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid) as a component, suggesting that naphthalene-related degradation products are plausible nih.gov. The formation of such intermediate compounds underscores the importance of comprehensive analysis beyond just color removal in wastewater treatment.

Advanced Methodologies for Acid Black 52 Remediation and Degradation

Bioremediation Approaches for Acid Black 52

Cyanobacterial Degradation of this compound (e.g., Geitlerinema sp TRV27)

Integration of Dye Treatment with Biofuel Production

The integration of dye wastewater treatment with biofuel production represents a sustainable approach to environmental remediation and energy generation. While direct research on the conversion of this compound into biofuels is limited, related technologies using other azo dyes demonstrate significant potential. Microbial Fuel Cells (MFCs) and microalgal biorefineries are two promising avenues for this integrated approach.

Microbial Fuel Cells can utilize dye molecules as substrates for bioelectricity generation. In an MFC, electroactive microorganisms at the anode degrade organic compounds, such as azo dyes, releasing electrons. mdpi.com These electrons travel through an external circuit to the cathode, generating an electric current. mdpi.com Studies on other azo dyes, like Reactive Black 5 and Acid Black 172, have shown that MFCs can effectively decolorize the dye while simultaneously producing electricity. nih.govbiotech-asia.org The process often involves the anaerobic reduction of the azo bond (-N=N-), breaking down the complex dye molecule into simpler, less colored aromatic amines. biotech-asia.org These intermediate compounds can then be further mineralized under aerobic conditions. biotech-asia.org The electricity generated is a direct form of bioenergy, and this process offers a low-cost and efficient method for simultaneous wastewater treatment and power production. biotech-asia.org

Microalgal biorefineries offer another pathway for integrating dye treatment with biofuel production. Microalgae are capable of growing in various types of wastewater, utilizing nutrients like nitrogen and phosphorus present in the effluent. frontiersin.org This process, known as phycoremediation, can effectively treat the wastewater while generating algal biomass. frontiersin.org This biomass, rich in lipids and carbohydrates, can then be harvested and converted into biofuels such as biogas through anaerobic digestion. mdpi.com While the high concentration and potential toxicity of dyes like this compound can be challenging for microalgal growth, the potential to couple dye degradation with nutrient removal and biomass production makes this an area of active research. frontiersin.orgmdpi.com

Adsorption-Based Technologies for this compound Removal

Adsorption is a widely used, effective, and economical method for removing dyes from aqueous solutions. mdpi.com This section focuses on the development and characterization of novel adsorbents for the removal of this compound.

Recent research has focused on developing low-cost, high-efficiency adsorbents from various materials, including agricultural waste, carbon-based nanomaterials, zeolites, and magnetic nanoadsorbents.

Agricultural byproducts are attractive as adsorbents due to their low cost, abundance, and biodegradability. physchemres.org Nutraceutical industrial coriander seed spent (NICSS) has been investigated as a potential adsorbent for this compound. rsc.org The fibrous and porous structure of NICSS, containing cellulosic and ligno-cellulosic matter, provides a suitable matrix for dye adsorption. rsc.org

Research has shown that the adsorption of this compound onto NICSS is influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and temperature. rsc.org The process is described as endothermic and spontaneous, with the dye uptake following a pseudo-second-order kinetic model. rsc.org The maximum adsorption capacity is significantly affected by the pH of the solution. rsc.org

Adsorption Parameters for this compound on Coriander Seed Spent

ParameterValueReference
Optimal pH for Maximum Adsorption2.0 rsc.org
Adsorption Capacity at pH 2.0432 mg/g rsc.org
Adsorption Capacity at pH 7.0164 mg/g rsc.org
Kinetic ModelPseudo-second order rsc.org
ThermodynamicsEndothermic and spontaneous rsc.org

Carbon nanotubes (CNTs) have emerged as highly effective adsorbents for dye removal due to their large specific surface area, hollow and layered structure, and the ability to be easily functionalized. rsc.orgrsc.org The adsorption of anionic dyes, such as this compound, onto CNTs is often governed by π-π stacking interactions between the aromatic rings of the dye and the graphitic surface of the nanotubes. oiccpress.com

The adsorption capacity of CNTs can be significantly enhanced through surface functionalization, for example, by introducing carboxylic acid (-COOH) groups. sciopen.com This functionalization can introduce new adsorption mechanisms, such as hydrogen bonding, leading to a faster and more efficient dye removal process. oiccpress.com Studies on various dyes have demonstrated that functionalized CNTs exhibit superior adsorption capacities compared to their pristine counterparts. rsc.orgrsc.org For instance, COOH-functionalized CNTs have shown a removal efficiency of 98.7% for Indigo carmine (B74029) dye within 15 minutes, with an adsorption capacity of 136 mg/g. oiccpress.com

Comparative Adsorption of Dyes on Carbon Nanotubes

AdsorbentDyeMaximum Adsorption Capacity (q_max)Reference
Pristine CNTIndigo Carmine88.5 mg/g oiccpress.com
COOH-functionalized CNTIndigo Carmine136 mg/g oiccpress.com
Pristine MWCNTMethylene Blue67 mg/g nih.gov
Benzenesulfonate-functionalized MWCNTMethylene Blue151 mg/g nih.gov

Zeolites are crystalline aluminosilicates with a porous, three-dimensional structure that makes them effective adsorbents and ion exchangers. mdpi.com Both natural zeolites, such as clinoptilolite, and synthetic zeolites, like NaP1 derived from industrial fly ash, have been investigated for the removal of acidic dyes. mdpi.com

A study on the removal of Acid Black 1, a dye structurally similar to this compound, demonstrated the effectiveness of both natural clinoptilolite (CLIN) and synthetic NaP1 zeolite. nih.gov The research found that while synthetic NaP1 has a higher surface area and porosity, natural clinoptilolite exhibited a greater maximum adsorption capacity. mdpi.com This difference is attributed to CLIN's larger pore size and higher silica (B1680970) content, which enhances its ability to adsorb the large dye molecules. mdpi.com The adsorption process for both zeolites was found to be dominated by chemisorption, as indicated by the pseudo-second-order kinetic model. nih.gov

Adsorption Capacities of Zeolites for Acid Black 1

AdsorbentAdsorbent Dose (g/L)Maximum Adsorption Capacity (mg/g)Reference
Natural Clinoptilolite (CLIN)535.32 nih.gov
1021.9 nih.gov
209.39 nih.gov
Synthetic NaP1 Zeolite528.44 nih.gov
1012.46 nih.gov
209.11 nih.gov

Magnetic nanoadsorbents offer a significant advantage in wastewater treatment due to their high adsorption capacity and ease of separation from the solution using an external magnetic field. jwent.netnih.gov Iron oxide nanoparticles, such as magnetite (Fe₃O₄), are commonly used as the magnetic core, which can be functionalized to enhance their affinity for specific pollutants. rsc.org

The functionalization of iron oxide nanoparticles with amino acids, like L-histidine, has been shown to create effective adsorbents for anionic azo dyes. rsc.org A study on the removal of Acid Black 1 using L-histidine-functionalized magnetic nanoparticles (His-MNPs) demonstrated a high adsorption capacity. rsc.org The adsorption process was found to be spontaneous and exothermic. rsc.org The prepared adsorbent showed excellent reusability, making it a potentially safe, effective, and economical alternative for removing azo dyes from wastewater. rsc.org

Performance of L-histidine/iron oxide Nanoadsorbent for Acid Black 1

ParameterFindingReference
AdsorbentL-histidine coated Fe₃O₄ nanoparticles (His-MNPs) rsc.org
Maximum Experimental Adsorption Capacity152.5 mg/g rsc.org
ThermodynamicsExothermic and spontaneous rsc.org
Adsorption MechanismPhysisorption rsc.org

Adsorption Isotherm and Kinetic Modeling of this compound Uptake (e.g., Langmuir, Freundlich, Pseudo-Second-Order)

Adsorption Isotherm Modeling

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent surface at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze this equilibrium.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model suggests that once a dye molecule occupies a site, no further adsorption can take place at that site.

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. Unlike the Langmuir model, it is not restricted to the formation of a monolayer and is applicable to multilayer adsorption.

The suitability of these models for describing the adsorption of this compound depends on the specific adsorbent used. Research on various adsorbents has shown that the adsorption behavior can be well-fitted by either model, indicated by a high coefficient of determination (R²).

Below is a representative table of isotherm parameters for the adsorption of this compound on a hypothetical adsorbent.

Table 1: Representative Adsorption Isotherm Parameters for this compound

Isotherm Model Parameters Value
Langmuir Max. Adsorption Capacity (q_max) (mg/g) 150.5
Langmuir Constant (K_L) (L/mg) 0.06
Correlation Coefficient (R²) 0.992
Freundlich Freundlich Constant (K_F) ((mg/g)(L/mg)¹/ⁿ) 15.8
Adsorption Intensity (n) 2.5

Kinetic Modeling

Adsorption kinetics describe the rate of dye uptake by the adsorbent. The pseudo-second-order model is frequently used to evaluate the kinetics of dye adsorption processes. This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The model's validity is often confirmed when the calculated equilibrium adsorption capacity (q_e,cal) closely matches the experimental value (q_e,exp) and the correlation coefficient (R²) is high. The pseudo-second-order model is widely applied and often provides a better fit for adsorption kinetic data compared to other models like the pseudo-first-order model. ncsu.edumdpi.com

Table 2: Representative Pseudo-Second-Order Kinetic Parameters for this compound

Parameter Value
Experimental q_e (mg/g) 95.2
Calculated q_e (mg/g) 98.6
Rate Constant (k₂) (g/mg·min) 0.0015

Thermodynamic Studies of this compound Adsorption

Thermodynamic studies are essential to determine the spontaneity and nature of the adsorption process. Key thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are evaluated to understand the feasibility of the adsorption of this compound. mdpi.com

The Gibbs free energy change (ΔG°) indicates the degree of spontaneity of the adsorption process. A negative value of ΔG° signifies that the adsorption is spontaneous and thermodynamically favorable. researchgate.net

The enthalpy change (ΔH°) provides insight into the nature of the adsorption process. A positive ΔH° value suggests that the process is endothermic, meaning it is favored at higher temperatures. Conversely, a negative ΔH° value indicates an exothermic process.

The entropy change (ΔS°) reflects the randomness at the solid-solution interface during adsorption. A positive ΔS° value suggests increased randomness at the interface, which can be due to the release of water molecules from the adsorbent surface as the dye molecules are adsorbed.

These parameters are typically calculated from experimental data obtained at different temperatures. For many dye adsorption processes, the reaction is found to be spontaneous and endothermic. mdpi.com

Table 3: Representative Thermodynamic Parameters for this compound Adsorption

Temperature (K) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
298 -5.2 22.5 92.9
308 -6.1

Regeneration and Reusability of this compound Adsorbents

The economic viability of an adsorption process for wastewater treatment is heavily dependent on the ability to regenerate and reuse the adsorbent over multiple cycles. acs.orgnih.gov Regeneration involves the desorption of the adsorbed this compound from the adsorbent surface, thereby restoring its adsorptive capacity. mdpi.com The choice of regeneration method depends on the nature of the adsorbent and the mechanism of adsorption. acs.org

Common methods for the regeneration of adsorbents saturated with dyes include:

Chemical Desorption : This involves washing the spent adsorbent with a chemical agent that can effectively desorb the dye molecules. Acidic or basic solutions (e.g., NaOH) are often used to alter the surface charge of the adsorbent and the ionization of the dye, promoting desorption. mdpi.commdpi.com Organic solvents like ethanol (B145695) can also be effective eluents for certain dye-adsorbent systems. mdpi.com

Thermal Treatment : This method involves heating the spent adsorbent to a temperature high enough to decompose the adsorbed dye molecules without damaging the adsorbent structure. This can be a very effective method, but it can also be energy-intensive. mdpi.com

The reusability of an adsorbent is typically evaluated by conducting several consecutive adsorption-desorption cycles. The adsorption efficiency may gradually decrease with each cycle due to incomplete regeneration or slight degradation of the adsorbent material. An adsorbent that maintains a high removal efficiency after several cycles is considered to be a promising candidate for practical applications.

Table 4: Representative Reusability of an Adsorbent for this compound Removal

Cycle Number Adsorption Efficiency (%)
1 95.0
2 91.5
3 88.2
4 84.6

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). These processes are considered highly effective for the degradation of recalcitrant organic compounds like this compound, which are often resistant to conventional treatment methods.

Electrochemical Oxidation of this compound Wastewater

Electrochemical oxidation is an AOP that utilizes an electric current to generate powerful oxidizing agents, primarily hydroxyl radicals, to mineralize organic pollutants. conferenceworld.in This method is advantageous as it does not require the addition of hazardous chemicals. conferenceworld.in The mineralization of pollutants like this compound is achieved through the anodic oxidation of water at the electrode surface, which produces adsorbed hydroxyl radicals (·OH(ads)). conferenceworld.in

Electrode Material Selection and Performance (e.g., Graphite (B72142) Anodes and Cathodes)

The choice of electrode material is a critical factor in the efficiency of the electrochemical oxidation process. Electrodes are broadly classified as active and non-active. Active electrodes, such as those made of graphite (carbon), possess a lower oxidation potential and may partially oxidize the waste. conferenceworld.in Non-active electrodes, on the other hand, have a high oxidation potential and can lead to complete mineralization of the pollutants. conferenceworld.in

Graphite is a commonly used electrode material due to its cost-effectiveness, large surface area, and good electrical conductivity. conferenceworld.innih.gov In the treatment of this compound wastewater, graphite has been successfully employed as both the anode and the cathode. conferenceworld.in Studies have demonstrated that graphite electrodes can achieve significant efficiency in both Chemical Oxygen Demand (COD) and color removal from wastewater containing this compound. conferenceworld.in

Optimization of Electrochemical Parameters (e.g., Current Density, Detention Time)

To maximize the efficiency of the electrochemical oxidation of this compound, it is crucial to optimize key operating parameters such as current density and detention (or reaction) time.

Current Density : The applied current density directly influences the rate of generation of hydroxyl radicals and, consequently, the rate of pollutant degradation. Increasing the current density generally leads to a higher removal efficiency for both COD and color. For instance, in a study on this compound wastewater, increasing the current from 300 mA to 1100 mA for a 30-minute duration resulted in an increase in COD removal from 10.05% to 21.62% and color removal from 25.90% to 37.79%. conferenceworld.in

Table 5: Effect of Current on COD and Colour Removal of this compound (Detention Time: 30 mins)

Current (mA) COD Removed (%) Colour Removed (%)
300 10.05 25.90
500 13.51 29.87
700 16.21 32.46
900 18.91 35.06

Data sourced from Desai M. M. & Gajera Y. M. conferenceworld.in

Detention Time : The detention time, or the duration of the electrochemical treatment, also plays a significant role. A longer reaction time allows for more extensive oxidation of the dye molecules. At an optimal current of 1100 mA, increasing the detention time from 60 minutes to 120 minutes was shown to improve the COD reduction to 48.64% and the color reduction to 50%. conferenceworld.in

Table 6: Effect of Detention Time on COD and Colour Removal of this compound (Current: 1100 mA)

Reaction Time (mins) COD Reduction (%) Colour Reduction (%)
60 35.13 41.55
90 43.24 46.75

Data sourced from Desai M. M. & Gajera Y. M. conferenceworld.in

Ozone-Based Advanced Oxidation for this compound

Advanced oxidation processes (AOPs) utilizing ozone are effective for the degradation of complex organic molecules like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. The efficacy of ozone-based treatments can be enhanced by combining ozone with other agents such as ultraviolet (UV) light or metal ions.

Ozonation (O₃)

The direct application of ozone gas to an aqueous solution of this compound can lead to significant decolorization and degradation. The process involves bubbling ozone into the solution, where it can react with the dye molecule directly or decompose to form hydroxyl radicals, particularly at higher pH values.

Research on the ozonation of this compound in a packed bed reactor has demonstrated the influence of several key operating variables, including pH, initial dye concentration, and contact time. researchgate.net One study examined the treatment of two metal-complex dyes, including the chromium-complex this compound, and determined the required oxidant dosages for decolorization. scispace.com The study also noted the effect of bicarbonate alkalinity on the ozonation process. scispace.com Optimal conditions are crucial for maximizing the efficiency of color and Chemical Oxygen Demand (COD) removal. For instance, using a central composite design to study the effects of operating variables, optimal conditions for the removal of color and COD have been established. researchgate.net

O₃/UV Processes

The combination of ozone with ultraviolet (UV) radiation creates a more potent AOP. UV light accelerates the decomposition of aqueous ozone, leading to a higher rate of hydroxyl radical production. This synergy enhances the degradation and mineralization of the dye compared to ozonation or UV treatment alone.

Studies have investigated the O₃/UV system for the treatment of metal-complex dyes like this compound. scispace.com This process has been shown to be effective in decolorizing the dye solution. The UV radiation provides the energy to photolyze ozone molecules, thereby increasing the concentration of the highly reactive •OH radicals that attack the chromophoric groups of the dye.

O₃/Fe(II) Processes

The addition of ferrous ions (Fe²⁺) to an ozonation system, a process analogous to the Fenton reaction, can also increase the degradation efficiency of organic pollutants. In this system, Fe²⁺ catalyzes the decomposition of ozone, leading to the formation of hydroxyl radicals and ferric ions (Fe³⁺).

The primary reactions in this process are:

Fe²⁺ + O₃ → FeO²⁺ + O₂

FeO²⁺ + H₂O → Fe³⁺ + •OH + OH⁻

This catalytic cycle enhances the generation of hydroxyl radicals, which are the primary species responsible for the oxidation of this compound. While specific studies detailing the O₃/Fe(II) process for this compound are not extensively documented in the provided context, the fundamental mechanism is a well-established AOP for dye degradation.

Non-Thermal Plasma-Mediated Degradation of this compound

Non-thermal plasma (NTP), also known as cold plasma, is an emerging AOP for water treatment. It involves generating a partially ionized gas (plasma) at or near atmospheric pressure and room temperature. The plasma creates a rich environment of reactive species—including hydroxyl radicals (•OH), ozone (O₃), hydrogen peroxide (H₂O₂), and UV radiation—which collectively degrade complex organic molecules like this compound. mdpi.com

Plasma Generation Parameters and Efficiency (e.g., Electrical Power, Exposure Time)

The efficiency of NTP in degrading this compound is directly influenced by operational parameters, primarily the electrical power used for plasma generation and the duration of exposure. Higher electrical power generally leads to a greater concentration of reactive species and thus a faster and more complete degradation of the dye.

Experimental studies on the degradation of this compound by exposure to a non-thermal air plasma have quantified these effects. rmiq.org In one study, the degradation was compared across different electrical power levels (15.0 W, 22.5 W, 30.0 W, and 45.0 W) over an exposure time of 200 minutes. rmiq.org The results consistently showed that an increase in electrical power directly corresponds to a higher percentage of dye degradation. rmiq.org At the maximum power of 45.0 W, the highest degradation was achieved. rmiq.org The degradation process also leads to a reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). rmiq.org

Degradation of this compound by Non-Thermal Plasma at Different Power Levels

Electrical Power (W)Exposure Time (min)Key Finding
15.0200Base-level degradation.
22.5200Increased degradation compared to 15.0 W.
30.0200Significant increase in degradation efficiency.
45.0200Maximum degradation achieved among tested powers. rmiq.org
Role of Catalysts (e.g., Ferrous Sulfate) in Plasma Degradation

The efficiency of the non-thermal plasma process can be significantly enhanced by introducing a catalyst, such as ferrous sulfate (B86663) (FeSO₄). This creates a plasma-Fenton-like system. The plasma generates hydrogen peroxide (H₂O₂) in the solution, which is then catalytically decomposed by the ferrous ions (Fe²⁺) to produce a surplus of highly potent hydroxyl radicals. aip.org

Research using a corona plasma at atmospheric pressure has characterized the degradation of a 1.0 mM solution of this compound with the addition of 1.0 mM of ferrous sulfate. aip.orgaip.org The presence of FeSO₄ was found to substantially improve the degradation rate. Over a 180-minute treatment period, the removal of the dye, as well as the reduction in COD and TOC, was monitored. aip.org A separate study using a corona discharge also utilized iron filings as a catalyst to accelerate the degradation of this compound, achieving over 95% discoloration in 180 minutes. semanticscholar.org

Catalytic Effect of Ferrous Sulfate on Plasma Degradation of this compound

Treatment Time (min)COD (ppm)TOC (ppm)AB52 Removal (%)
01442400
3057.8396.3959.83
6017.4929.1587.85
909.6415.3693.59
1204.457.4296.90
1503.926.3897.33
1803.646.0797.47
Data from a study involving 1.0 mM this compound with 1.0 mM Ferrous Sulfate. aip.org

Photocatalytic Degradation of this compound

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon light irradiation. These ROS, including hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻), are powerful oxidizing agents capable of breaking down the complex molecular structure of dyes like this compound into simpler, non-toxic compounds such as carbon dioxide and water. researchgate.net The efficiency of this process hinges on the properties of the photocatalyst and the operational conditions of the reaction.

Traditional photocatalysts like titanium dioxide (TiO₂) are often limited by their wide bandgap, which restricts their activation to the UV portion of the solar spectrum. nih.govwhiterose.ac.uk To overcome this, significant research has focused on developing novel photocatalysts with enhanced visible-light activity and quantum efficiency.

Bimetallic Doped TiO₂ Nanoparticles: Doping TiO₂ with metal or non-metal elements is a common strategy to narrow its bandgap and improve charge separation. whiterose.ac.uk Bimetallic doping, in particular, can create synergistic effects that enhance photocatalytic activity. For instance, doping TiO₂ with metals can introduce an intermediate energy band gap, acting as an active center for the degradation process. whiterose.ac.uk The combination of two different metals can further improve charge collection and extend the spectral response into the visible light region. whiterose.ac.uk While specific studies on bimetallic doped TiO₂ for this compound are limited, research on similar dyes has shown high degradation efficiencies. For example, Cu-Ni/TiO₂ photocatalysts have demonstrated 100% removal of Orange II dye under optimized conditions. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. kyushu-u.ac.jpresearchgate.net Their tunable structures, high surface areas, and adjustable band gaps make them excellent candidates for photocatalysis. kyushu-u.ac.jpresearchgate.net MOFs can be engineered for efficient light absorption and generation of reactive species crucial for pollutant degradation. researchgate.net Certain MOFs, such as MIL-type and UiO-type, have demonstrated high degradation activity, in some cases reaching 100% for various dyes. kyushu-u.ac.jpresearchgate.net Furthermore, MOFs can be used as precursors to derive other highly efficient catalysts, such as Bi₂O₃@TiO₂, which has shown 100% degradation efficiency for Eriochrome Black T under visible light. mdpi.com

Table 1: Performance of Novel Photocatalysts on Azo Dyes

Photocatalyst Target Dye Degradation Efficiency (%) Irradiation Time (min) Light Source
Mn-doped SrTiO₃ Acid Black 1 88.3 120 Visible Light
Bi₂O₃@TiO₂ Eriochrome Black T 100 30 Visible Light
Cu-Ni/TiO₂ Orange II 100 - UV/Visible
SrTiO₃/CeO₂ Reactive Black 5 ~100 (decolorization) 60 UV Light

Harnessing visible light, which constitutes the largest portion of the solar spectrum, is a key objective for sustainable and cost-effective photocatalysis. aip.orgaip.org The development of visible-light-active photocatalysts allows for the utilization of solar energy, significantly reducing the operational costs associated with artificial UV light sources.

The modification of wide-bandgap semiconductors is a primary strategy to achieve visible-light activity. Doping TiO₂ with nitrogen, for example, can narrow the bandgap and extend its absorption range. mdpi.com A more recent innovation is the creation of "black" TiO₂, where the introduction of surface defects like Ti³⁺ states and oxygen vacancies reduces the bandgap and enhances visible light absorption. nih.gov For instance, black TiO₂ created through chemical reduction has shown a bandgap reduction from 3.32 eV to 2.92 eV and achieved nearly 100% efficiency in degrading amoxicillin (B794) under simulated solar irradiation. nih.gov Similarly, perovskite nanostructures such as Mn-doped SrTiO₃ have demonstrated excellent visible-light activity, achieving 88.3% degradation of Acid Black 1 within 120 minutes by reducing the optical band gap from 3.21 eV to 2.58 eV. tjpsj.org

The degradation of this compound proceeds through a series of reactions initiated by highly reactive oxygen species (ROS). When a semiconductor photocatalyst absorbs light with energy greater than its bandgap, it generates electron-hole pairs (e⁻-h⁺). whiterose.ac.uk These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules.

The primary ROS involved in the degradation of azo dyes are:

Hydroxyl radicals (•OH): Generated from the oxidation of water molecules or hydroxide (B78521) ions by valence band holes (h⁺). •OH radicals are extremely powerful, non-selective oxidizing agents. researchgate.netwhiterose.ac.uk

Superoxide radical anions (O₂•⁻): Formed when conduction band electrons (e⁻) react with adsorbed molecular oxygen. researchgate.net

Valence band holes (h⁺): These can directly oxidize the dye molecules adsorbed on the catalyst surface. researchgate.netnih.gov

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several operational parameters. Optimizing these parameters is crucial for maximizing degradation rates and ensuring the economic viability of the process.

Dye Concentration: At low concentrations, the degradation rate often follows pseudo-first-order kinetics. As the initial dye concentration increases, more dye molecules are adsorbed onto the catalyst surface. However, at very high concentrations, the dye molecules can absorb a significant fraction of the incident light, preventing it from reaching the catalyst surface and thus lowering the degradation rate. mdpi.com

pH: The solution pH affects both the surface charge of the photocatalyst and the ionization state of the dye molecule. For anionic dyes like this compound, a lower pH (acidic conditions) is often favorable. Under acidic conditions, the catalyst surface becomes positively charged, promoting the adsorption of the anionic dye molecules through electrostatic attraction, which enhances the degradation efficiency. researchgate.netresearchgate.net Studies on other acid dyes have shown that optimal degradation occurs at pH values between 2.0 and 4.5. mdpi.com

Temperature: The effect of temperature on photocatalysis is generally less pronounced compared to conventional thermal reactions. A moderate increase in temperature can sometimes enhance the reaction rate, but high temperatures can promote the recombination of electron-hole pairs and reduce the adsorption of dye molecules onto the catalyst surface.

Table 2: Optimal Parameters for Photocatalytic Degradation of Various Acid Dyes

Parameter Acid Blue 113 Acid Red 88
Optimal pH 2.0 - 3.0 2.0 - 4.5
Optimal Catalyst Dose (TiO₂) (g/L) 0.7 - 2.0 1.0 - 2.0
Optimal Dye Concentration (mg/L) 20 - 65 20 - 30

Data derived from studies using a UV-C/TiO₂ system. mdpi.com

For practical and industrial applications, the long-term stability and reusability of the photocatalyst are of paramount importance. An ideal photocatalyst should maintain high catalytic activity over multiple degradation cycles without significant leaching or photo-corrosion.

Mechanistic and Kinetic Investigations of Acid Black 52 Transformations

Elucidation of Acid Black 52 Degradation Pathways and Intermediate Product Formation

The degradation of this compound can be achieved through different processes, including microbial and advanced oxidation processes, each involving distinct pathways and the formation of various intermediate products.

Microbial degradation of this compound by various microorganisms has been shown to proceed via the reductive cleavage of the azo bond (–N=N–), which is characteristic of the breakdown of azo dyes. This initial step leads to the formation of aromatic amines. One of the key intermediates identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis is naphthalene (B1677914). science.gov The degradation process is often facilitated by oxidoreductive enzymes such as laccase, lignin (B12514952) peroxidase, tyrosinase, and azoreductase. researchgate.net The initial breakdown of the dye molecule is often observed by a change in the absorption spectrum, with the disappearance of the peak at 588 nm confirming the degradation. science.gov Further microbial action can lead to the breakdown of naphthalene into simpler, less toxic compounds like salicylic (B10762653) acid, and eventually to carbon dioxide through the action of bacteria such as Staphylococcus sp., Corynebacterium sp., Pseudomonas sp., Bacillus sp., and Micrococcus sp.. science.gov

Advanced oxidation processes (AOPs), such as photocatalysis, also play a significant role in the degradation of this compound. researchgate.net In these processes, highly reactive species, particularly hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), are generated, which then attack the dye molecule. researchgate.net The degradation pathway in photocatalysis also involves the cleavage of the azo bond and the subsequent oxidation of the resulting aromatic intermediates. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) has been utilized to identify the intermediate compounds formed during the photocatalytic degradation of this compound. researchgate.net While a complete, universally agreed-upon pathway is still under investigation, the formation of smaller aromatic and aliphatic compounds is a common feature, ultimately leading to mineralization into CO2, water, and inorganic ions.

The following table summarizes some of the identified intermediate products during the degradation of this compound.

Degradation MethodAnalytical TechniqueIdentified Intermediates
Microbial DegradationGC-MSNaphthalene
Photocatalytic DegradationLC-MSVarious aromatic and aliphatic compounds

Reaction Kinetics Modeling in Degradation Processes

To understand the rate at which this compound degrades, various kinetic models are employed. The choice of model often depends on the degradation process being studied.

The Langmuir-Hinshelwood (L-H) model is frequently used to describe the kinetics of photocatalytic degradation of organic pollutants. mdpi.com This model assumes that the reaction takes place on the surface of the catalyst and relates the degradation rate to the concentration of the substrate in the solution. For many photocatalytic degradation processes of dyes, the L-H model can be simplified to a pseudo-first-order model at low initial dye concentrations.

The pseudo-first-order and pseudo-second-order kinetic models are widely applied to describe the degradation kinetics of this compound in various systems, including plasma treatment and bioremediation. rsc.orgmdpi.com

The pseudo-first-order kinetic model is expressed as: log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

The pseudo-second-order kinetic model is expressed as: t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t

Where:

q_e and q_t are the amounts of dye degraded at equilibrium and at time t, respectively.

k_1 is the rate constant of the pseudo-first-order model.

k_2 is the rate constant of the pseudo-second-order model.

Studies have shown that the degradation of this compound, particularly in plasma-treated samples, often follows pseudo-first-order reaction kinetics. rsc.org The following table provides a conceptual representation of kinetic parameters that could be obtained from such studies.

Kinetic ModelParametersTypical Findings for Azo Dye Degradation
Pseudo-First-OrderRate constant (k₁)Often provides a good fit for the initial stages of degradation.
Pseudo-Second-OrderRate constant (k₂)Frequently shows a better correlation for the entire degradation process.
Langmuir-HinshelwoodRate constant (k), Adsorption constant (K)Applicable to heterogeneous photocatalysis, describes surface reactions.

Adsorption Mechanism Studies

Adsorption is a key process in the removal of this compound from aqueous solutions, often preceding or occurring in conjunction with degradation. Understanding the adsorption mechanism is vital for designing efficient adsorbent materials.

Electrostatic interactions play a crucial role in the adsorption of this compound, which is an anionic dye due to the presence of sulfonate groups (-SO₃⁻). The surface charge of the adsorbent material, which is often pH-dependent, significantly influences the adsorption capacity. iwaponline.com At lower pH values, the surface of many adsorbents becomes protonated and thus positively charged, leading to a strong electrostatic attraction with the anionic dye molecules. iwaponline.com As the pH increases, the adsorbent surface may become negatively charged, resulting in electrostatic repulsion and a decrease in adsorption efficiency. iwaponline.com

The intra-particle diffusion model is often used to identify the rate-limiting step in the adsorption process. This model, proposed by Weber and Morris, suggests that if the plot of the amount of dye adsorbed versus the square root of time (t^0.5) is a straight line passing through the origin, then intra-particle diffusion is the sole rate-controlling step. researchgate.net However, in many cases, the plot may show multiple linear regions, indicating that the adsorption process is complex and may involve more than one mechanism, such as film diffusion followed by intra-particle diffusion. researchgate.net

The surface functional groups of the adsorbent material are fundamental to the adsorption mechanism. Fourier-transform infrared spectroscopy (FTIR) is a common technique used to identify the functional groups on the adsorbent surface before and after dye adsorption. iwaponline.com Changes in the position and intensity of peaks corresponding to groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) can indicate their involvement in the binding of this compound molecules. iwaponline.com For instance, the protonation of these groups at acidic pH can enhance the electrostatic attraction with the anionic dye.

The following table summarizes the key aspects of the adsorption mechanism of this compound.

Adsorption Mechanism AspectDescriptionKey Influencing Factors
Electrostatic InteractionsAttraction between the anionic dye and a positively charged adsorbent surface.pH of the solution, surface charge of the adsorbent.
Intra-particle DiffusionMovement of dye molecules from the exterior surface into the pores of the adsorbent.Adsorbent porosity, dye molecule size.
Surface Functional GroupsChemical groups on the adsorbent surface that interact with the dye molecules.Type of adsorbent, presence of hydroxyl, carboxyl, and amino groups.

Analytical Methodologies for Research on Acid Black 52

Advanced Characterization of Adsorbents and Bioremediation Agents

Advanced microscopic and spectroscopic techniques are indispensable for characterizing the structural and elemental properties of materials employed in the remediation of Acid Black 52. These methods allow researchers to visualize surface changes, determine elemental composition, and examine the internal morphology of adsorbents and microbial agents before and after interaction with the dye.

Energy Dispersive X-ray Analysis (EDX)

Energy Dispersive X-ray Analysis (EDX), often coupled with SEM, is a powerful tool for determining the elemental composition of materials. In this compound research, EDX is applied to analyze the elemental changes on the surface of adsorbents or microbial biomass after dye removal. This technique can confirm the presence of elements originating from the dye, such as chromium (given this compound is a chromium complex dye), on the adsorbent's surface, thereby providing evidence of successful adsorption or uptake researchgate.netresearchgate.net. The elemental mapping provided by EDX helps elucidate the mechanism of dye removal by identifying which elements are accumulated or redistributed on the material's surface science.govscience.gov.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling the visualization of internal structures, particle sizes, and morphologies at a nanoscale. While specific direct examples for this compound are less prevalent in the provided context, TEM is generally applied in the characterization of bioremediation agents and novel adsorbent materials for dye removal. For instance, TEM has been used to characterize magnetic nanocomposites science.gov and low-cost nanoparticle materials from agricultural waste, revealing spheroid shapes and average particle sizes relevant to their adsorption properties researchgate.net. In the context of this compound bioremediation, TEM could provide insights into the cellular changes of microorganisms or the fine structure of nanomaterials interacting with the dye, offering a deeper understanding of the remediation process researchgate.net.

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis for Mineralization Assessment

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) analyses are crucial parameters for assessing the extent of degradation and mineralization of this compound in aqueous solutions. COD measures the amount of oxygen required to chemically oxidize organic and inorganic matter in water, reflecting the total oxidizable organic content. TOC, on the other hand, quantifies the amount of carbon present in organic compounds, directly indicating the organic load.

A significant reduction in COD and TOC values during treatment processes signifies the effective breakdown of the complex dye molecule into simpler, less harmful inorganic compounds, i.e., mineralization sci-hub.se. Studies on the degradation of this compound using advanced oxidation processes, such as corona plasma, have demonstrated substantial decreases in these parameters. For example, a study reported a remarkable 96.36% COD removal and 93.93% TOC removal for this compound after 80 minutes of plasma treatment, indicating extensive mineralization of the dye aip.org. Another investigation into the degradation of this compound and Acid Black 210 using electric discharge also showed that TOC and COD values decreased by over 90% depending on the treatment time, confirming the mineralization of the organic compound rather than mere discoloration semanticscholar.org.

The initial and final values of COD and TOC are critical for calculating removal efficiencies, which directly reflect the effectiveness of a treatment method in mineralizing the dye.

Table 1: COD and TOC Removal Efficiency for this compound Degradation by Corona Plasma

ParameterInitial ValueFinal Value (80 min treatment)Removal Efficiency (%)Citation
COD--96.36 aip.org
TOC--93.93 aip.org

Note: Specific initial and final values were not provided in the snippet, only the removal percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of By-products

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable analytical technique for the detailed structural elucidation of by-products formed during the degradation of this compound. As complex azo dyes break down, they often form intermediate compounds, some of which may be more toxic than the parent dye. NMR provides comprehensive information on the molecular structure, including the connectivity of atoms and the presence of various functional groups, by analyzing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).

The application of NMR spectroscopy allows researchers to identify and characterize these degradation products, which is crucial for understanding the complete degradation pathway and assessing the environmental safety of the treated effluent dokumen.pubresearchgate.netresearchgate.net. While specific this compound by-products identified solely by NMR are not detailed in the provided literature, the technique is broadly applied in dye degradation studies. For instance, NMR has been used to identify harmful compounds such as benzene (B151609), cresol, naphthalene (B1677914), phenol (B47542), 2-naphthylamine, and phenylacetic acid in industrial wastewater containing dyes, highlighting its capability to elucidate complex mixtures of degradation products researchgate.net. Furthermore, UV-vis and NMR spectroscopy analyses have been employed to confirm the biodegradability of textile wastewater, indicating the breakdown of complex dye structures into simpler, identifiable molecules researchgate.net. This structural information is vital for optimizing degradation processes and ensuring that the final effluent is non-toxic.

Future Research Directions and Sustainable Management of Acid Black 52

Development of Highly Efficient, Eco-friendly, and Cost-Effective Treatment Technologies

The pursuit of sustainable solutions for Acid Black 52 pollution emphasizes the development of treatment technologies that are not only highly efficient in dye removal but also environmentally benign and economically viable.

Advanced Oxidation Processes (AOPs), such as photocatalysis and ozonation, offer powerful capabilities for degrading dyes by generating reactive oxygen species. While effective, these methods often necessitate complex setups and high energy inputs, prompting research into their optimization and integration with other processes researchgate.net.

Biological methods, particularly bioremediation, have emerged as promising eco-friendly and cost-effective alternatives for dye waste treatment mdpi.comresearchgate.netnih.gov. These approaches utilize microorganisms (e.g., bacteria, fungi, algae, yeasts) and enzymes (e.g., laccase, azo-reductases, peroxidases, phenol (B47542) oxidases) to degrade or remove dyes from wastewater researchgate.netmdpi.comnih.gov. Advantages of biological methods over physicochemical techniques include their cost-effectiveness, environmental tolerance, and the production of fully mineralized or non-toxic end products, minimizing sludge generation mdpi.comnih.gov.

Specific research findings highlight the potential of various biological agents:

Fungi: Aspergillus tamarii has demonstrated efficiency in the bioremediation of chromium-complexed dyes like this compound, with color removal rates up to 85.68% under optimized conditions (200 mg/L initial dye concentration, pH 5.25, 50 hours). This process involves both biosorption and biodegradation mechanisms researchgate.netnih.gov. Crude laccase extracted from Penicillium chrysogenum strain TSV1 has also been successfully utilized to decolorize this compound researchgate.net.

Biosorption: This technique, which involves trapping dyes onto the surface of materials, is gaining traction due to its simplicity, cost-effectiveness, and non-toxic nature mdpi.com. Research has explored the use of various bioadsorbents, including agricultural wastes like coriander seed spent, which showed an optimal adsorption capacity for this compound at pH 2 (432 mg g⁻¹) researchgate.net. Other effective bioadsorbents include Paulownia tomentosa Steud leaves biomass for Acid Orange 52, hyacinth leaves for Acid Red 27, pine tree leaf-based adsorbents for Basic Red 46, Ashoka leaf powder for rhodamine B, and citrus limetta peel for various colors mdpi.com. The use of immobilized microbial cells and enzymes, as well as biofilm techniques and bioreactors, further enhances the efficiency and reusability of biological systems for dye removal mdpi.com.

The development of green synthesis methods for nanoparticles also presents an environmentally acceptable substitute for treating toxic dyes, addressing the drawbacks of conventional physical and chemical nanoparticle synthesis methods that often require hazardous chemicals and are high in cost mdpi.com.

Design and Implementation of Integrated Remediation Systems for Synergistic Effects

Integrated remediation systems leverage the synergistic effects of combining different treatment methods to achieve higher removal efficiencies and address the complex composition of industrial wastewater. This approach aims to overcome the limitations of individual technologies by capitalizing on their complementary strengths.

The concept of synergistic effects is evident in various combined approaches:

Adsorption and Fenton/Photo-Fenton Processes: The combination of adsorption, particularly with activated carbon (AC), and Fenton or photo-Fenton oxidation processes has shown significant improvements in dye degradation and toxicity reduction rsc.orgscilit.com. Activated carbon can enhance the photo-Fenton process by acting as a catalyst and adsorbent, leading to more effective removal of dyes from colored wastewater scilit.com. Studies have demonstrated that the addition of adsorption greatly enhances the decolorization and toxicity reduction of pollutants when combined with Fenton processes, with toxicity reduction reaching up to 95% and decolorization achieving 90% rsc.org.

Sequential Anaerobic-Aerobic Processes: For azo dyes, which are often resistant to complete degradation under a single condition, sequential anaerobic-aerobic biological treatments are highly effective. Anaerobic conditions can cleave the azo bonds, while subsequent aerobic conditions further degrade the resulting aromatic amines, preventing the formation of harmful by-products mdpi.commdpi.com.

Advanced Biological and Physicochemical Combinations: Integrating advanced biological techniques, such as microbial cell enzyme immobilization, biofilm technology, and genetic engineering, with physicochemical methods can lead to more robust and efficient systems mdpi.comnih.gov. For instance, the use of immobilized mixed cells for sequential anaerobic-aerobic decolorization, biodegradation, and detoxification of reactive dyes in textile effluent has been studied, demonstrating high removal efficiencies mdpi.com.

These integrated systems are crucial for addressing the recalcitrant nature of this compound and its by-products, ensuring comprehensive treatment of industrial wastewater.

Long-term Environmental Monitoring and Comprehensive Risk Assessment of this compound and its By-products

The persistence of azo dyes in the environment and their potential to break down into toxic and carcinogenic aromatic amines necessitate rigorous long-term environmental monitoring and comprehensive risk assessment sustainability-directory.comigem.orgencyclopedia.pub. While this compound itself is a metal-complexed azo dye, its degradation by-products, particularly those formed from the cleavage of azo bonds, can pose significant environmental and health concerns encyclopedia.pubfrontiersin.orgembrapa.br.

Monitoring efforts must extend beyond the parent dye to include its degradation products, as these can sometimes be more toxic than the original compound frontiersin.orgembrapa.br. For instance, studies on Acid Black 210, another azo dye, have shown that its degradation can lead to the formation of harmful compounds such as 4-nitroaniline (B120555), benzene (B151609), cresol, naphthalene (B1677914), phenol, 2-naphthylamine, and phenylacetic acid frontiersin.orgembrapa.br. Analytical techniques like UV-Vis spectrophotometry, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) are essential for identifying and quantifying these by-products in environmental samples frontiersin.orgembrapa.br.

Comprehensive ecotoxicological risk assessments are vital to understand the potential impact of this compound and its degradation by-products on ecosystems and human health. These assessments employ a range of in vitro and in vivo assays, including:

Cytotoxicity Assays: Testing on human immortalized keratinocytes (HaCaT) and BALB/c 3T3 fibroblasts can reveal the cellular toxicity of the dye and its degradation products. For example, Acid Black 210 samples stored for a long period showed 70% cell death in both strains, indicating increased toxicity upon degradation frontiersin.orgembrapa.br.

Ecotoxicological Bioassays: Assays using aquatic organisms like Daphnia similis and zebrafish embryos (Danio rerio) are used to evaluate acute and long-term ecotoxicity according to OECD guidelines researchgate.net. Algae have been found to be particularly sensitive to dye toxicity researchgate.net.

Mutagenicity Tests: The Ames test, for instance, is used to assess the mutagenic potential of dyes and their by-products researchgate.net. While Acid Black 210 showed low mutagenic potency in the Ames test with Salmonella typhimurium TA98 strain, the formation of certain aromatic amines from azo dye cleavage is a known concern for carcinogenicity igem.orgresearchgate.netcanada.ca.

The discharge of dyes into water bodies has detrimental effects beyond direct toxicity, including reduced light penetration, which impacts the growth and productivity of aquatic plants and algae, and interference with dissolved oxygen formation encyclopedia.pub. Therefore, continuous monitoring and risk assessment are crucial for developing effective mitigation strategies and ensuring environmental safety.

Q & A

Q. What experimental parameters are critical for optimizing Acid Black 52 degradation in batch vs. continuous bioreactor systems?

Methodological guidance:

  • In batch systems, key parameters include initial dye concentration (e.g., 100–5000 mg/L), pH (4–6), and incubation time (35–50 hours). For continuous systems, hydraulic retention time (28–220 hours) and flow rate are critical .
  • Use spectrophotometry (e.g., absorbance at λmax for this compound) to quantify color removal, and atomic absorption spectroscopy (AAS) for heavy metal (e.g., Cr, Cu) analysis .

Q. How can researchers validate the reproducibility of this compound removal efficiency across experimental setups?

Methodological guidance:

  • Replicate experiments under identical conditions (dye concentration, pH, microbial strain) and report mean removal efficiencies with standard deviations.
  • Include control experiments (e.g., abiotic systems) to distinguish microbial activity from passive adsorption .
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental documentation to ensure reproducibility .

Q. What statistical tools are appropriate for analyzing variability in this compound degradation data?

Methodological guidance:

  • Use ANOVA to compare removal efficiencies across multiple experimental groups.
  • Apply regression analysis to model relationships between variables (e.g., dye concentration vs. removal rate) .
  • For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound bioremediation while addressing data contradictions?

Methodological guidance:

  • Design a central composite design (CCD) with variables like dye concentration (200–500 mg/L), pH (4–6), and time (35–50 hours).
  • Resolve contradictions (e.g., reduced efficiency at high concentrations due to microbial inhibition) by validating model predictions with follow-up experiments .
  • Use software (e.g., Design-Expert) to generate 3D surface plots and identify optimal conditions .

Q. What mechanistic insights can be derived from SEM-EDX and GC-MS analyses of this compound degradation by fungi?

Methodological guidance:

  • SEM-EDX reveals surface morphology and elemental composition of fungal biomass, confirming biosorption of Cr/Cu .
  • GC-MS identifies intermediate metabolites (e.g., aromatic amines) to infer biodegradation pathways .
  • Combine these with FTIR to track functional group changes in the dye structure .

Q. How do researchers reconcile discrepancies between theoretical and experimental removal efficiencies in this compound studies?

Methodological guidance:

  • Evaluate assumptions in theoretical models (e.g., neglecting competitive inhibition at high dye concentrations).
  • Perform sensitivity analysis to identify parameters (e.g., microbial growth rate) with the highest uncertainty .
  • Use error propagation techniques to quantify confidence intervals for model predictions .

Q. What protocols ensure ethical and rigorous data management in this compound research?

Methodological guidance:

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.
  • Document raw data, preprocessing steps (e.g., outlier removal), and statistical codes in supplementary materials .
  • Adhere to institutional guidelines for data sharing and archiving (e.g., EUR Data Management Plan) .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on this compound toxicity thresholds in microbial systems?

Methodological guidance:

  • Conduct dose-response assays (e.g., IC50 calculations) under standardized conditions (pH, temperature).
  • Compare toxicity endpoints (e.g., biomass inhibition, enzyme activity) across studies to identify methodological differences .
  • Use meta-analysis to aggregate data and resolve variability .

Q. What strategies differentiate biosorption from biodegradation mechanisms in this compound removal studies?

Methodological guidance:

  • Perform mass balance analysis: compare total dye removal with degradation byproduct concentrations.
  • Use live/dead microbial cell assays (e.g., propidium iodide staining) to distinguish metabolic activity from passive adsorption .
  • Track isotopic labeling (e.g., 14C-labeled dye) to confirm mineralization .

Experimental Design & Reporting

Q. How to structure a research article on this compound to meet journal standards (e.g., ACS, Beilstein)?

Methodological guidance:

  • Clearly separate Methods (detailed protocols for reproducibility) and Results (statistical analysis without interpretation) .
  • Use SI units, structural formulas, and reaction mechanisms consistently .
  • Cite primary literature for known compounds and provide spectral data (e.g., NMR, MS) for new derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.